molecular formula C11H10N2S B8558129 2,3-Dihydrothieno[3,2-b]quinolin-9-amine

2,3-Dihydrothieno[3,2-b]quinolin-9-amine

Cat. No.: B8558129
M. Wt: 202.28 g/mol
InChI Key: KFMKBECNQXAAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrothieno[3,2-b]quinolin-9-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Thienoquinoline derivatives are extensively investigated for their potential biological activities, particularly in oncology and infectious disease research. Compounds based on the thienoquinoline structure have demonstrated promising antiproliferative and antitumor properties in vitro across a panel of human cancer cell lines . The mechanism of action for related tricyclic thienoquinolinones is proposed to involve DNA intercalation , a process that can disrupt DNA replication and cellular function in target cells . Furthermore, this class of compounds shows potential in antiparasitic research . Specific thieno[2,3-b]quinoline derivatives have exhibited activity against pathogens such as Leishmania infantum , indicating its value as a starting point for developing new treatments for neglected tropical diseases . The unique fused ring system of this amine-functionalized derivative makes it a valuable intermediate for researchers synthesizing complex polyheterocyclic ensembles for biochemical probing and structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2,3-dihydrothieno[3,2-b]quinolin-9-amine

InChI

InChI=1S/C11H10N2S/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13)

InChI Key

KFMKBECNQXAAIX-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C3=CC=CC=C3N=C21)N

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydrothieno 3,2 B Quinolin 9 Amine and Its Analogues

Established Synthetic Pathways

Established synthetic routes to the thieno[3,2-b]quinoline (B14758317) core often rely on well-known condensation and cyclization reactions. These methods provide reliable access to the target compounds, although they may sometimes require harsh reaction conditions.

Friedländer Annulation Reactions

The Friedländer annulation is a classical and versatile method for the synthesis of quinolines, which can be adapted to produce thieno[3,2-b]quinolines. researchgate.netresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. nih.gov The reaction is typically catalyzed by an acid or a base. researchgate.net

In the context of 2,3-Dihydrothieno[3,2-b]quinolin-9-amine and its analogues, the Friedländer reaction can be employed by reacting a suitable 2-aminobenzophenone with a dihydro-3(2H)-thiophenone. For instance, a series of 2,9-diaryl-2,3-dihydrothieno[3,2-b]quinolines have been synthesized regioselectively through the Friedländer annulation of 5-aryldihydro-3(2H)-thiophenones and 2-aminobenzophenones. wikipedia.org This reaction proceeds in the presence of trifluoroacetic acid and is efficiently promoted by microwave irradiation, which significantly reduces the reaction time. wikipedia.org The mechanism of the Friedländer synthesis can proceed through two viable pathways. The first involves an initial aldol addition followed by cyclization and dehydration, while the second begins with the formation of a Schiff base, followed by an intramolecular aldol condensation and subsequent elimination to form the quinoline (B57606) ring system. researchgate.net

Table 1: Examples of 2,9-diaryl-2,3-dihydrothieno[3,2-b]quinolines synthesized via Friedländer Annulation
2-Aminobenzophenone Derivative5-Aryldihydro-3(2H)-thiophenone DerivativeResulting 2,9-diaryl-2,3-dihydrothieno[3,2-b]quinoline
2-Aminobenzophenone5-Phenyl-dihydro-3(2H)-thiophenone2,9-Diphenyl-2,3-dihydrothieno[3,2-b]quinoline
2-Amino-5-chlorobenzophenone5-(2,4-Dichlorophenyl)-dihydro-3(2H)-thiophenone7-Chloro-2-(2,4-dichlorophenyl)-9-phenyl-2,3-dihydrothieno[3,2-b]quinoline
2-Amino-5-chlorobenzophenone5-(3-Nitrophenyl)-dihydro-3(2H)-thiophenone7-Chloro-2-(3-nitrophenyl)-9-phenyl-2,3-dihydrothieno[3,2-b]quinoline

Cyclization Reactions from Anthranilonitrile and Tetrahydrothiophen-3-one Precursors

The synthesis of the thieno[3,2-b]quinoline ring system can be envisioned through the cyclization of precursors derived from anthranilonitrile (2-aminobenzonitrile) and tetrahydrothiophen-3-one. While a direct one-pot condensation of these two specific precursors is not extensively documented for the synthesis of this compound, related strategies involving these types of starting materials are well-established in heterocyclic chemistry.

A relevant and powerful method for the synthesis of 2-aminothiophenes is the Gewald reaction. organic-chemistry.orgresearchgate.net This reaction typically involves the condensation of a ketone (such as tetrahydrothiophen-3-one), an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. organic-chemistry.orgsemanticscholar.orgumich.eduacs.org The resulting 2-aminothiophene derivative is a key intermediate that can then be used to construct the quinoline ring. For example, a 2-amino-4,5-dihydrothiophene-3-carbonitrile, formed via a Gewald-type reaction from tetrahydrothiophen-3-one, could potentially undergo a subsequent cyclization with a suitable partner or be modified to introduce the necessary components for an intramolecular cyclization to form the quinoline ring.

Advanced and Domino Reaction Sequences

More recent synthetic approaches focus on the development of domino or tandem reactions, which allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste.

Aza-Morita–Baylis–Hillman/Alkylation/Aldol Reaction Approaches

An innovative and efficient method for the synthesis of 2,3-dihydrothieno(2,3-b)quinolines has been developed utilizing an unexpected domino aza-Morita–Baylis–Hillman (aza-MBH)/alkylation/aldol reaction. researchgate.netwikipedia.orgfigshare.commdpi.com This approach provides a mild and convenient route to the target compounds. wikipedia.org The reaction likely proceeds through an initial aza-MBH reaction, which is a carbon-carbon bond-forming reaction between an activated alkene and an imine, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.org This is followed by an intramolecular alkylation and subsequent aldol condensation to construct the fused ring system in a single pot. This domino sequence highlights the power of tandem reactions in rapidly assembling complex heterocyclic frameworks from simple starting materials.

Intramolecular Thorpe-Zeigler Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of dinitriles to form an enamino-nitrile, which can then be hydrolyzed to a cyclic ketone. researchgate.net This reaction is a powerful tool for the formation of five- and six-membered rings and has been applied to the synthesis of various heterocyclic systems, including thiophenes and their fused derivatives. researchgate.netresearchgate.net

In the context of thienoquinoline synthesis, the Thorpe-Ziegler cyclization can be used to construct the thiophene (B33073) ring of a thieno[2,3-b]pyridine (B153569), a close structural analogue of the thieno[3,2-b]quinoline system. For example, ethyl 2-(3-cyano-4,6-diarylpyridin-2-ylthio)acetate intermediates can undergo an intramolecular Thorpe-Ziegler cyclization to yield ethyl 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylates. researchgate.net This methodology demonstrates the utility of the Thorpe-Ziegler reaction in forming the amino-substituted thiophene ring fused to a nitrogen-containing heterocycle. A similar strategy could be envisioned for the synthesis of this compound, where a suitably substituted anthranilonitrile derivative bearing a cyanomethylthio side chain undergoes intramolecular cyclization.

Table 2: Key Features of Advanced Synthetic Methodologies
MethodologyKey FeaturesAdvantages
Aza-Morita–Baylis–Hillman/Alkylation/Aldol Domino ReactionOne-pot, multi-step reaction sequenceHigh efficiency, mild reaction conditions, rapid assembly of complex structures
Intramolecular Thorpe-Ziegler CyclizationBase-catalyzed intramolecular condensation of dinitrilesEffective for ring formation, provides access to amino-substituted heterocycles

Green Chemistry Principles in the Synthesis of Thienoquinoline Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. These principles include the use of less hazardous chemical syntheses, designing safer chemicals, using renewable feedstocks, and maximizing atom economy.

Several green chemistry approaches are relevant to the synthesis of thienoquinoline derivatives. Microwave-assisted organic synthesis, for example, has been shown to accelerate reaction rates, improve yields, and reduce the use of solvents in reactions such as the Friedländer annulation for the synthesis of 2,9-diaryl-2,3-dihydrothieno[3,2-b]quinolines. wikipedia.org The use of microwave irradiation in the Gewald reaction has also been reported to be beneficial for reaction yields and times. organic-chemistry.org

Furthermore, the development of domino and one-pot reactions, such as the aza-MBH/alkylation/aldol sequence, aligns with green chemistry principles by reducing the number of synthetic steps, minimizing the need for purification of intermediates, and thereby lowering solvent consumption and waste generation. researchgate.netwikipedia.orgfigshare.commdpi.com The use of environmentally benign solvents and recyclable catalysts are other areas of focus in the green synthesis of quinoline and thienoquinoline derivatives.

Derivatization and Functionalization Strategies

The strategic modification of the this compound core is essential for exploring its chemical space and for the synthesis of derivatives with enhanced properties. Key functionalization approaches include reactions targeting the amino group, the aromatic backbone, and the thiophene moiety.

The primary amino group at the C-9 position of this compound is a prime site for nucleophilic attack, making it amenable to both alkylation and acylation reactions. These transformations are fundamental in medicinal chemistry for modulating the basicity and lipophilicity of the parent amine.

N-Alkylation of the amino group can be achieved by reacting it with various alkylating agents such as alkyl halides. wikipedia.org The reaction typically proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com The use of a base is often necessary to neutralize the hydrogen halide byproduct and to drive the reaction to completion. researchgate.net However, a common challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to achieve selective mono-alkylation.

N-Acylation involves the introduction of an acyl group onto the amino function, typically through reaction with an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. derpharmachemica.comlibretexts.org This reaction is generally high-yielding and proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The resulting N-acyl derivatives (amides) are often more stable and less basic than the parent amine. The nature of the acyl group can be varied extensively, allowing for the introduction of a wide range of functionalities. semanticscholar.org In cases of low reactivity of the N-aryl system, deprotonation with a strong base like sodium hydride (NaH) or n-butyllithium (nBuLi) prior to the addition of the acyl chloride can be employed to enhance the nucleophilicity of the amine. reddit.com

Reaction TypeReagentsProduct TypeKey Considerations
N-Alkylation Alkyl halides (R-X)Secondary amine (N-R)Potential for overalkylation. masterorganicchemistry.com
N-Acylation Acyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O)Amide (N-COR)Generally high-yielding and selective. libretexts.org

Halogenation of the thieno[3,2-b]quinoline core can introduce synthetically versatile handles for further functionalization, particularly through cross-coupling reactions. Electrophilic aromatic substitution reactions, such as bromination, can be employed to introduce halogen atoms onto the electron-rich positions of the quinoline or thiophene rings. For instance, the bromination of thieno[3,2-b]thiophene derivatives is a known transformation. libretexts.org The regioselectivity of the halogenation will be directed by the existing substituents on the aromatic system.

Selective Oxidation offers another avenue for modifying the this compound structure. The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone. semanticscholar.orgresearchgate.netnih.gov This transformation alters the electronic properties of the thiophene ring, making it more electron-withdrawing. nih.gov Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for such oxidations. nih.gov Additionally, the nitrogen atom of the quinoline ring can undergo N-oxidation to form the corresponding N-oxide, a transformation that can be achieved with various oxidizing agents and may offer alternative pathways for further functionalization. nih.gov Selective oxidation of thienopyridine systems has been reported as an effective method for functionalization of the bicyclic core. nih.gov

Reaction TypeReagentsPotential Products
Halogenation N-Bromosuccinimide (NBS), Br₂Bromo-substituted derivatives
Sulfur Oxidation m-CPBA, H₂O₂Sulfoxide, Sulfone
N-Oxidation Peroxy acidsQuinoline-N-oxide

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of complex aromatic and heteroaromatic compounds. nih.gov For these reactions to be applied to this compound, a halogenated derivative is typically required as a starting material.

The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl structures. nih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. semanticscholar.orgyoutube.comresearchgate.net This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. nih.govacs.org

The Stille coupling utilizes an organotin compound (organostannane) to couple with an organic halide under palladium catalysis. researchgate.net Organostannanes are stable to air and moisture, making them convenient reagents. researchgate.netresearchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance.

These cross-coupling reactions provide a modular approach to introduce a wide variety of substituents onto the thieno[3,2-b]quinoline scaffold, enabling the synthesis of diverse libraries of compounds for various applications.

Coupling ReactionKey ReagentsBond Formed
Suzuki-Miyaura Organoboron, Pd catalyst, BaseAryl-Aryl, Aryl-Vinyl
Sonogashira Terminal alkyne, Pd catalyst, Cu co-catalyst, BaseAryl-Alkyne
Stille Organostannane, Pd catalystAryl-Aryl, Aryl-Vinyl
Negishi Organozinc, Pd or Ni catalystAryl-Aryl, Aryl-Alkyl

Cycloaddition reactions offer a powerful strategy to construct additional rings onto the thieno[3,2-b]quinoline framework, leading to more complex polycyclic systems. For instance, a Rh(III)-catalyzed formal [4+2] cycloaddition between a thieno[2,3-b]quinoline-2-carboxylic acid and an internal alkyne has been reported to yield tetracyclic lactones. nih.gov This type of reaction, triggered by C-H activation, demonstrates the potential to build intricate molecular architectures in an atom-economical manner. nih.gov

Cyclocondensation reactions are also pivotal in expanding the heterocyclic system. These reactions typically involve the formation of a new ring through the reaction of two functional groups with the elimination of a small molecule like water or an alcohol. The synthesis of tetrahydrothieno[3,2-b]quinoline derivatives has been described to involve cyclocondensation steps. masterorganicchemistry.comwikipedia.org Such reactions are fundamental in building fused heterocyclic systems from appropriately functionalized precursors. makingmolecules.com

The amino group of this compound, being a nitrogen nucleophile, can potentially participate in Michael addition reactions (also known as conjugate additions). acs.orgdntb.gov.ua In this reaction, the amine would act as a Michael donor, adding to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). acs.orgacs.org This aza-Michael addition is a key method for forming C-N bonds and introducing a β-amino carbonyl moiety. masterorganicchemistry.com While aromatic amines are generally less reactive than aliphatic amines in this context, the reaction can be facilitated by the use of catalysts or by employing highly reactive Michael acceptors. nih.govresearchgate.net This strategy allows for the attachment of various side chains to the nitrogen atom, further diversifying the chemical space of the parent compound.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). acs.org In the context of the thieno[3,2-b]quinoline system, this reaction can be used to introduce a formyl group (-CHO) onto one of the aromatic rings, most likely at an activated position on the quinoline moiety. The resulting aldehyde is a valuable synthetic intermediate that can be further transformed into a variety of other functional groups or used in the construction of new heterocyclic rings. acs.org The Vilsmeier-Haack reaction is a key step in the synthesis of 2-chloro-3-formylquinolines, which are important precursors for thieno[2,3-b]quinolines. wikipedia.org

Chemical Reactivity and Transformation Studies of 2,3 Dihydrothieno 3,2 B Quinoline Derivatives

Electrophilic and Nucleophilic Substitution Patterns

The substitution patterns of the thieno[3,2-b]quinoline (B14758317) system are dictated by the electronic nature of its fused rings. The quinoline (B57606) nucleus itself has a well-established reactivity profile, which serves as a foundational model for understanding its thieno-fused derivatives.

Electrophilic Aromatic Substitution (SEAr)

In the parent quinoline molecule, electrophilic substitution occurs preferentially on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine (B92270) ring. uop.edu.pkquimicaorganica.org Vigorous reaction conditions are typically required. The substitution is directed to the C-5 and C-8 positions, a preference rationalized by the superior stability of the resulting Wheland intermediate (cationic intermediate), which can delocalize the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.orgimperial.ac.uk

Common electrophilic substitution reactions on the parent quinoline ring are summarized below:

ReactionReagentsMajor ProductsReference
NitrationFuming HNO₃, Fuming H₂SO₄5-Nitroquinoline & 8-Nitroquinoline uop.edu.pk
SulfonationFuming H₂SO₄, 220°CQuinoline-5-sulfonic acid & Quinoline-8-sulfonic acid uop.edu.pk

For the thieno[3,2-b]quinoline system, the same principles apply, with the benzene (B151609) ring being the primary site for electrophilic attack. The thiophene (B33073) ring, while generally reactive towards electrophiles, is part of a fused system that influences its reactivity. Kinetic studies on the related thieno[2,3-b]pyridine (B153569) isomer confirm that electrophilic attack, such as nitration and hydrogen exchange, occurs on the benzenoid ring. rsc.orgrsc.org Therefore, it is predicted that electrophilic substitution on 2,3-dihydrothieno[3,2-b]quinolin-9-amine would also favor positions C-5 and C-8.

Nucleophilic Substitution

Nucleophilic substitution on the unsubstituted quinoline ring occurs on the electron-deficient pyridine moiety, primarily at the C-2 and C-4 positions. uop.edu.pkiust.ac.ir This reactivity is exploited in reactions such as the Chichibabin reaction.

ReactionReagentsProductReference
AminationSodamide (NaNH₂) in liquid NH₃2-Aminoquinoline uop.edu.pk
HydroxylationPotassium Hydroxide (KOH), 220°C2-Hydroxyquinoline uop.edu.pk
Alkylationn-Butyllithium2-n-Butylquinoline uop.edu.pk

In derivatives of this compound, the primary sites for nucleophilic attack are expected to be the C-2 and C-4 positions of the quinoline core. Furthermore, the amino group at C-9 can itself act as a nucleophile, participating in reactions like acylation and alkylation, which are discussed in section 3.4.

Ring-Opening and Ring-Closing Reaction Pathways

Ring-closing reactions are fundamental to the synthesis of the thieno[3,2-b]quinoline core, while ring-opening reactions are less common and typically require specific reagents or structural features.

Ring-Closing Reactions

The construction of the fused thiophene ring often involves an intramolecular cyclization. A prominent example is the Thorpe-Ziegler cyclization. In the synthesis of related 1-aminothieno[2,3-c]isoquinolines, an intermediate bearing a cyanomethylsulfanyl group undergoes intramolecular cyclization upon treatment with a base like sodium methoxide to afford the fused amino-thiophene ring. nih.gov Similar strategies, including Friedlander and other intramolecular cyclization reactions, are employed to synthesize the tetrahydrothieno[3,2-b]quinoline system. researchgate.net

Ring-Opening Reactions

Ring-opening of stable aromatic heterocyclic systems like thienoquinolines is not a common transformation and requires significant activation. While there are no specific documented examples of ring-opening for the 2,3-dihydrothieno[3,2-b]quinoline system, studies on related fused thiophenes provide some insight. For instance, 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene has been shown to undergo a ring-opening reaction in the presence of aryllithium reagents, which act as strong nucleophiles attacking a sulfur-adjacent carbon, leading to the cleavage of a C-S bond. researchgate.net Such a reaction on the thieno[3,2-b]quinoline core would likely require a highly activated substrate and a potent nucleophile.

Specific Rearrangement Mechanisms

Rearrangement reactions can provide pathways to structurally diverse isomers. While specific studies on the 2,3-dihydrothieno[3,2-b]quinoline scaffold are limited, rearrangements involving the quinoline core have been reported.

Beckmann Rearrangement : This classic rearrangement, which converts an oxime to an amide, has been noted in the broader chemistry of thieno[3,2-c]quinoline derivatives. eurekaselect.combohrium.com

Hofmann-Martius Rearrangement : A photo-induced variant of the Hofmann-Martius rearrangement has been observed during the photolysis of certain (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)-protected dialkylanilines. nih.gov This reaction involves the migration of an alkyl group from the nitrogen atom to the aniline ring.

Acyl Group Rearrangement : A novel rearrangement has been documented for N-acylated-1,2-dihydroquinolines. In the presence of organolithium compounds, these molecules can rearrange to form tertiary carbinols. rsc.org

These examples indicate the potential for the quinoline portion of the thieno[3,2-b]quinoline system to participate in molecular rearrangements under appropriate conditions.

Reactivity Profiles with Diverse Reagents

The reactivity of this compound is characterized by transformations involving the exocyclic amine, the dihydrothiophene ring, and the quinoline nitrogen.

Reactions at the C-9 Amino Group

The primary amine at the C-9 position is a versatile functional group that can readily undergo N-acylation and N-alkylation.

N-Acylation : Aminothieno[2,3-b]pyridines, an isomeric system, have been shown to react with reagents like chloroacetyl chloride to form the corresponding chloroacetamide derivatives. preprints.org This suggests that this compound would similarly react with acylating agents (e.g., acid chlorides, anhydrides) to yield amides.

Oxidation and Reduction

Oxidation : The thienoquinoline scaffold is susceptible to oxidation at several sites. The sulfur atom in the thiophene ring can be oxidized, typically with peroxy acids like m-chloroperbenzoic acid (m-CPBA), to form the corresponding S-oxide (sulfoxide) and subsequently the S,S-dioxide (sulfone). nih.gov The nitrogen of the quinoline ring can also be oxidized to an N-oxide. Furthermore, complex oxidative dimerization reactions have been observed for 3-aminothieno[2,3-b]pyridines when treated with sodium hypochlorite (NaOCl), leading to the formation of novel polyheterocyclic structures. nih.govacs.org

Reduction : The quinoline portion of the molecule can be selectively reduced. Catalytic hydrogenation or treatment with reagents like sodium cyanoborohydride can reduce the pyridine ring to yield a tetrahydroquinoline derivative. iust.ac.ir The dihydrothiophene ring, being already saturated, is generally stable to these reduction conditions. Conversely, dehydrogenation of the dihydrothiophene ring to create the fully aromatic thieno[3,2-b]quinoline system could potentially be achieved using oxidizing agents like sulfur or palladium on carbon at high temperatures.

The table below summarizes the reactivity of related thieno-fused heterocycles with various reagents.

Compound ClassReagent(s)Reaction TypeProduct TypeReference(s)
3-Aminothieno[2,3-b]pyridinesSodium Hypochlorite (NaOCl)Oxidative DimerizationPolyheterocyclic System nih.govacs.org
Thieno[2,3-b]quinolinesm-Chloroperbenzoic acid (m-CPBA)S-OxidationThieno[2,3-b]quinoline-S-oxide nih.gov
3-Aminothieno[2,3-b]pyridinesChloroacetyl chlorideN-AcylationN-(chloroacetyl) derivative preprints.org
QuinolineSodium CyanoborohydrideReductionTetrahydroquinoline iust.ac.ir
2-Amino-1,3-benzothiazoleα-IodoketonesN-AlkylationEndocyclic N-alkylated salt nih.gov

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2,3-Dihydrothieno[3,2-b]quinolin-9-amine, both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen environments within the molecule.

In the ¹H NMR spectrum , the chemical shifts (δ) of the protons are influenced by their local electronic environment. The aromatic protons on the quinoline (B57606) and thiophene (B33073) rings would typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J) would reveal the substitution pattern and the connectivity of the protons on the aromatic rings. The protons of the dihydrothiophene moiety, specifically the two methylene (B1212753) (-CH₂-) groups at positions 2 and 3, would be expected to resonate in the upfield region, likely between 2.5 and 3.5 ppm. The amine (-NH₂) protons at position 9 would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The aromatic carbons of the quinoline and thiophene rings would exhibit signals in the downfield region, typically from 110 to 150 ppm. The carbons of the dihydrothiophene ring would appear at higher field strengths. The chemical shifts of the carbons directly attached to the nitrogen and sulfur heteroatoms would be significantly influenced by their electronegativity.

A representative, though not experimentally verified for this specific molecule, compilation of expected ¹H and ¹³C NMR chemical shifts for the core structure is presented below. Actual values can vary based on solvent and experimental conditions.

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5110 - 150
-CH₂- (Position 2/3)2.5 - 3.525 - 40
-NH₂Variable (Broad Singlet)N/A

Fourier-Transform Infrared Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H Stretching: The amine group (-NH₂) would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings would appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methylene groups in the dihydrothiophene ring would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline system would give rise to a series of sharp bands in the 1450-1620 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group would be expected in the range of 1580-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond of the amine group would likely be found in the 1250-1350 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond in the thiophene ring would show weak absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

Functional Group Expected FT-IR Absorption Band (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C=C, C=N Stretch1450 - 1620
N-H Bend (Amine)1580 - 1650
C-N Stretch (Aromatic Amine)1250 - 1350
C-S Stretch600 - 800

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the elemental formula of the compound with high accuracy.

Electronic Absorption and Emission Spectroscopy (Photophysical Properties)

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, a conjugated system, is expected to show characteristic absorption bands. These bands are generally attributed to π-π* and n-π* electronic transitions. For similar dihydrothieno[2,3-c]isoquinoline derivatives, absorption bands have been observed in the ranges of 290-310 nm and 368-388 nm. ucl.ac.uk

The optical energy band gap (Eg) can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the formula Eg = 1240/λonset, where λonset is the wavelength at which absorption begins. For related luminescent dihydrothieno[2,3-c]isoquinolines, energy band gaps have been reported in the range of 2.85-3.00 eV. ucl.ac.uk

Parameter Typical Range for Related Compounds
UV-Vis Absorption (λmax)290 - 310 nm and 368 - 388 nm ucl.ac.uk
Energy Band Gap (Eg)2.85 - 3.00 eV ucl.ac.uk

Many quinoline and thieno-fused heterocyclic derivatives are known to exhibit fluorescence. Upon excitation at an appropriate wavelength (typically one of the absorption maxima), this compound is expected to emit light at a longer wavelength. The fluorescence emission spectrum would reveal the wavelength of maximum emission (λem) and the intensity of the emission.

The photophysical properties, including the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, are influenced by the molecular structure and the solvent environment. For some new fluorophores of the thieno[2,3-b]pyridine (B153569) series, emission maxima have been observed in the yellow-green region (490-510 nm) with quantum yields ranging from 37.8% to 60.6%. nih.gov The presence of an amino group, which is an electron-donating group, can influence the fluorescence properties.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This behavior is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While specific AIE studies on this compound have not been reported, quinoline-based fluorescent sensors have been shown to exhibit excellent AIE properties in aqueous media. vscht.cz The formation of J-aggregates in these systems leads to high fluorescence emission accompanied by a noticeable redshift in their absorption and emission spectra. vscht.cz Given the presence of the quinoline moiety and the potential for intermolecular interactions through the amine group, it is plausible that this compound or its derivatives could exhibit AIE behavior under appropriate conditions, such as in solvent mixtures where it aggregates.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules. DFT calculations have been applied to quinoline (B57606) derivatives to understand their geometry, stability, and reactivity. science.gov These theoretical calculations provide a framework for interpreting experimental results and predicting the behavior of new compounds. For the thieno[3,2-b]quinoline (B14758317) scaffold, DFT can be employed to analyze various aspects of its chemical nature.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. science.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that reflects the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating potential for significant bioactivity due to charge transfer interactions within the molecule. science.gov For thieno[3,2-b]quinoline derivatives, HOMO-LUMO analysis helps in understanding the charge transfer characteristics that may govern their interactions with biological targets. science.gov

The three-dimensional structure of a molecule is critical to its function, particularly in a biological context where specific conformations are required for binding to receptors or enzymes. DFT calculations can be used to perform conformational analysis, identifying the most stable geometries (lowest energy conformations) of a molecule. By mapping the potential energy surface, researchers can predict the relative stability of different conformers and understand the flexibility of the molecular structure. This is essential for designing molecules that can adopt the optimal orientation for interacting with a biological target.

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. science.gov These global reactivity parameters, including chemical hardness, electronic chemical potential, and the global electrophilicity index, provide valuable insights into the stability and reactivity of compounds like thienoquinoline derivatives. science.gov

Table 1: Key Quantum Chemical Descriptors

Descriptor Significance
Chemical Hardness (η) Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Electronic Chemical Potential (µ) Describes the escaping tendency of electrons from an equilibrium system. It is related to the molecule's electronegativity.

| Global Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons, classifying it as a strong or marginal electrophile. |

These descriptors are instrumental in correlating the electronic structure of thieno[3,2-b]quinoline derivatives with their observed chemical and biological activities. science.gov

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity.

For the thieno[3,2-b]quinoline scaffold, docking studies can identify potential biological targets and elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, or π-π stacking—that stabilize the ligand-protein complex. science.gov For instance, studies on various quinoline derivatives have used molecular docking to explore their binding modes with enzymes like acetylcholinesterase or protein kinases, providing a rationale for their inhibitory activity and guiding the synthesis of more potent analogues. science.govresearchgate.net

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods, particularly DFT, are invaluable for elucidating complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This approach can provide insights that are difficult to obtain through experimental means alone. researchgate.net

For the synthesis of complex heterocyclic systems like thieno[3,2-b]quinolines, computational studies can help understand the feasibility of different synthetic routes. researchgate.net For example, theoretical calculations can clarify whether a reaction proceeds through a concerted mechanism or a multi-step sequence, which is crucial for optimizing reaction conditions and improving yields. science.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit in SAR Studies)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how changes in molecular descriptors (e.g., steric, electronic, or hydrophobic properties) affect activity, a predictive model can be built.

QSAR analyses have been performed on various quinoline derivatives to understand the structural features essential for their biological effects. science.gov For thieno[3,2-b]quinoline derivatives, QSAR studies can provide valuable insights into the structure-activity relationships, helping to identify the key molecular features that determine their efficacy and guiding the design of new compounds with improved therapeutic potential. researchgate.net

Table 2: List of Mentioned Compounds

Compound Name
2,3-Dihydrothieno[3,2-b]quinolin-9-amine
Thieno[3,2-b]quinoline
Acetylcholinesterase

An in-depth analysis of the structure-activity relationships (SAR) for the this compound scaffold reveals crucial insights into its biological activity. Modifications to this core structure have been systematically explored to understand the influence of various substituents and their positions, as well as the role of the scaffold itself, in modulating biological responses. These studies have been instrumental in identifying the key pharmacophoric elements necessary for its therapeutic potential.

Q & A

Q. What are the common synthetic routes for 2,3-Dihydrothieno[3,2-b]quinolin-9-amine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from aryl amines and diketones or β-keto-aldehydes. For example, condensation of a primary aryl amine with a 1,3-diketone is followed by cyclization and functionalization steps . Reaction conditions (temperature, pH, solvent choice) are tightly controlled to optimize yields. Intermediates are monitored using thin-layer chromatography (TLC), and final products are characterized via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

High-resolution NMR (¹H and ¹³C) is essential for verifying molecular structure, particularly the dihydrothieno and quinoline moieties. Mass spectrometry (ESI or EI/HRMS) confirms molecular weight and fragmentation patterns. Additionally, elemental analysis ensures stoichiometric consistency (e.g., C, H, N percentages), while melting point analysis provides preliminary purity assessment .

Q. How does solubility in aqueous buffers impact experimental design for biological assays?

The compound’s solubility at physiological pH (7.4) is reported as 37.4 µg/mL . For cell-based assays, this necessitates the use of co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80) to achieve working concentrations. Pre-solubilization in organic solvents followed by dilution in buffer is recommended to avoid precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Systematic optimization of temperature, solvent polarity, and catalyst loading is critical. For example, using polar aprotic solvents (DMF, DMSO) enhances cyclization efficiency, while Pd-based catalysts improve cross-coupling reactions for functionalized derivatives . Reaction progress can be monitored in real time via in-situ FTIR or HPLC to identify bottlenecks (e.g., side reactions or incomplete cyclization) .

Q. What strategies resolve contradictions in reported biological activity data for quinoline-based analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent variations or assay conditions. For instance, electron-donating groups (e.g., methoxy) on the quinoline ring enhance antimicrobial activity but may reduce solubility, leading to false negatives in cell-based assays . Dose-response curves and orthogonal assays (e.g., enzymatic vs. whole-cell) are recommended to validate target specificity .

Q. How does crystallographic data inform the structure-activity relationship (SAR) of this compound?

Single-crystal X-ray diffraction reveals planar conformations of the dihydrothieno and quinoline rings, with intermolecular π-π stacking influencing aggregation in biological systems . Substituents at the 9-amine position (e.g., benzyl or aryl groups) alter dihedral angles, modulating interactions with hydrophobic binding pockets in enzymes like tyrosine kinases .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict logP (lipophilicity) and pKa values, which correlate with membrane permeability and bioavailability. Tools like SwissADME or Schrödinger’s QikProp can model blood-brain barrier penetration or CYP450 metabolism risks .

Methodological Considerations

Q. How should researchers handle discrepancies between theoretical and experimental elemental analysis results?

Discrepancies >0.3% in elemental composition suggest impurities or hydration. Recrystallization in anhydrous solvents (e.g., acetonitrile) or preparative HPLC can isolate pure fractions. Repeating combustion analysis with internal standards (e.g., sulfanilamide) improves accuracy .

Q. What protocols mitigate degradation during long-term storage of this compound?

Store lyophilized samples under inert gas (argon) at -20°C, shielded from light. For solutions, use stabilizers like ascorbic acid (0.1% w/v) to prevent oxidation. Regular LCMS checks every 6 months verify stability .

Q. How can researchers validate target engagement in cellular assays?

Combine pull-down assays (biotinylated probes) with competitive inhibition using unmodified compound. Cellular thermal shift assays (CETSA) or fluorescence polarization (FP) confirm binding to intended targets (e.g., kinases) while excluding off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.